4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Scientific Research Applications
Catalytic Reactions and Synthesis
One significant application of compounds similar to 4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is in catalytic reactions. For instance, the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines, like dibenzo[b,f][1,4]oxazepines, has been explored, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This involves using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017). Similar work involved the enantioselective addition of Et2Zn to cyclic imines (Munck et al., 2017).
Antimicrobial and Anticancer Applications
Compounds with structures related to this compound have been studied for antimicrobial and anticancer properties. A study by Sarvaiya et al. (2019) describes the synthesis and antimicrobial activity of compounds containing benzenesulfonamide moieties. These compounds exhibited activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). In another study, the synthesis of celecoxib derivatives, including benzenesulfonamides, showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Photodynamic Therapy and UV Protection
Compounds structurally similar to this compound have been investigated for use in photodynamic therapy and UV protection. The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial properties in cotton fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Properties
IUPAC Name |
4-ethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-15-5-8-17(9-6-15)29(26,27)24-16-7-11-20-18(13-16)22(25)23-19-12-14(2)4-10-21(19)28-20/h4-13,24H,3H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXITVVBTXQHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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